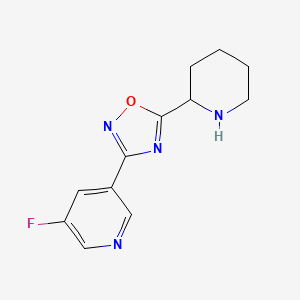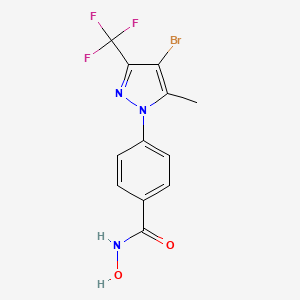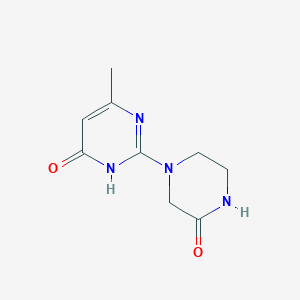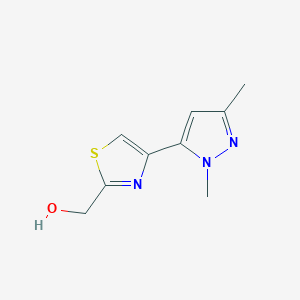
6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine is a heterocyclic compound that features a piperidine ring and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine typically involves the formation of the pyrimidine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with a guanidine derivative can yield the pyrimidine ring, which can then be further functionalized to introduce the piperidine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases or acids can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups such as alkyl or aryl groups.
科学的研究の応用
6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the synthesis of agrochemicals or other industrial chemicals.
類似化合物との比較
Similar Compounds
- 6-(Piperidin-4-yl)-2-methylpyrimidin-4-amine
- 6-(Piperidin-4-yl)-2-ethylpyrimidin-4-amine
- 6-(Piperidin-4-yl)-2-butylpyrimidin-4-amine
Uniqueness
6-(Piperidin-4-yl)-2-propylpyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group can affect the compound’s lipophilicity and membrane permeability, potentially enhancing its pharmacokinetic properties.
特性
分子式 |
C12H20N4 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
6-piperidin-4-yl-2-propylpyrimidin-4-amine |
InChI |
InChI=1S/C12H20N4/c1-2-3-12-15-10(8-11(13)16-12)9-4-6-14-7-5-9/h8-9,14H,2-7H2,1H3,(H2,13,15,16) |
InChIキー |
XVZIIVQXLGWRAY-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=CC(=N1)N)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11793644.png)
![5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11793645.png)




![5-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11793678.png)




